![molecular formula C20H13F4N5OS B2483036 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852374-83-5](/img/structure/B2483036.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Below, I've synthesized information from related research that might be indirectly relevant to the compound of interest. Please note that while these references involve similar classes of compounds, they may not directly discuss the exact molecule you're interested in. This might, however, provide a starting point for understanding the general types of analyses and experiments conducted on similar compounds.
Synthesis Analysis
Research on similar compounds, such as triazolo[1,5-a]pyridines and pyridazine analogs, often involves complex synthetic routes involving intramolecular cyclization, substitution reactions, and the use of specific reagents to achieve desired structural features. For example, Zheng et al. (2014) described a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, indicating a possible approach to constructing similar compounds (Zheng et al., 2014).
Molecular Structure Analysis
Structural elucidation of such compounds typically involves spectroscopic techniques like NMR, IR, and mass spectrometry, as well as X-ray crystallography. The detailed molecular structure informs on the compound's potential interactions and stability, crucial for its chemical and physical properties analysis. Gündoğdu et al. (2019) utilized X-ray powder diffraction and density functional theory calculations to solve and refine the structure of a triazolothiadiazole compound, showcasing the importance of these methods in understanding compound geometries and electronic structures (Gündoğdu et al., 2019).
Chemical Reactions and Properties
The chemical behavior of triazolo and pyridazine derivatives, including their reactions with other compounds and their stability under various conditions, is a key area of study. The reactivity can be influenced by the presence of specific functional groups, the compound's overall structure, and external conditions such as temperature and pH.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form can significantly affect a compound's applicability in different contexts. For instance, Euler et al. (2004) discussed the physicochemical and biopharmaceutical properties of a thrombin inhibitor, highlighting the impact of crystalline form and particle surface area on absorption (Euler et al., 2004).
科学的研究の応用
Antiviral Activity
Compounds derived from [1,2,4]triazolo[4,3-b]pyridazine, like the one , have shown promise in antiviral applications. For instance, some novel derivatives demonstrated significant antiviral activity against the hepatitis-A virus (HAV), with compound 15 showing the highest effect in this group (Shamroukh & Ali, 2008).
Structural and Theoretical Analysis
These compounds are also of interest in structural chemistry and computational studies. For example, the analysis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine revealed insights into its crystal structure and electronic properties, which are essential for understanding its potential applications in various fields (Sallam et al., 2021).
Synthesis and Biological Assessment
The synthesis of novel [1,2,4]triazolo[4,3-a]pyridine derivatives with an 1,2,4-oxadiazol cycle has been explored, providing a basis for the development of new pharmaceuticals with diverse biological properties (Karpina et al., 2019).
Anticancer Effects
Compounds structurally similar to 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have been investigated for their anticancer potential. For example, derivatives of [1,2,4]triazolo[1,5-a]pyridine showed remarkable anticancer effects and toxicity reduction when modified, indicating their potential as anticancer agents (Wang et al., 2015).
Cytotoxic Activity Studies
Additionally, studies on 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines revealed insights into their cytotoxic activity against human cervical carcinoma, although the results were not significantly promising (Aggarwal et al., 2019).
特性
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-14-3-1-2-12(10-14)19-27-26-16-8-9-18(28-29(16)19)31-11-17(30)25-15-6-4-13(5-7-15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGLOJDYQFENML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/no-structure.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)
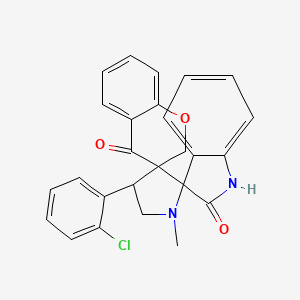
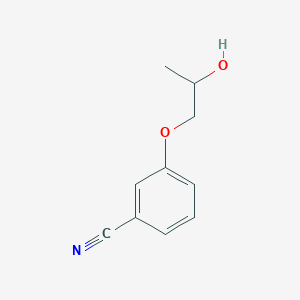
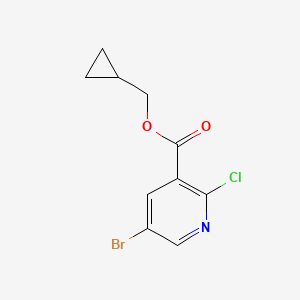
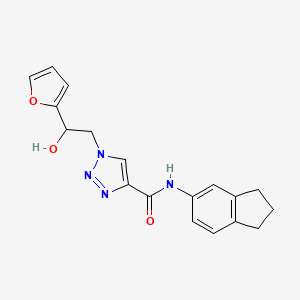
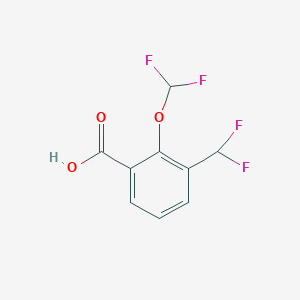
![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)